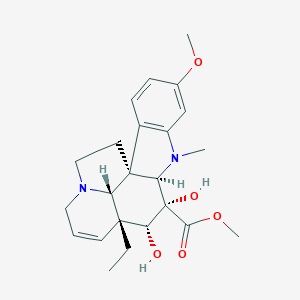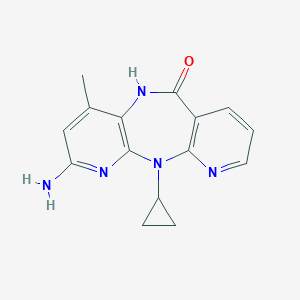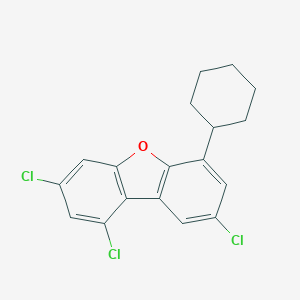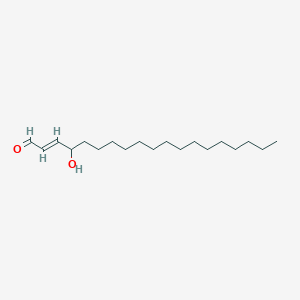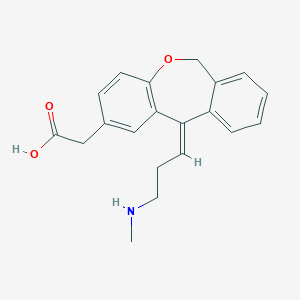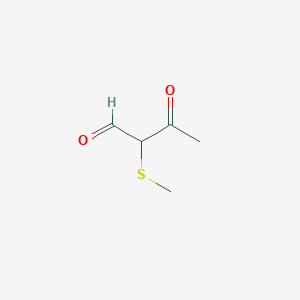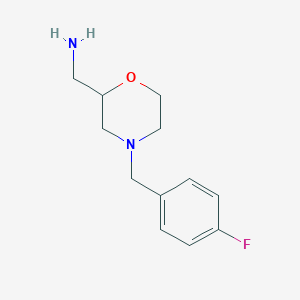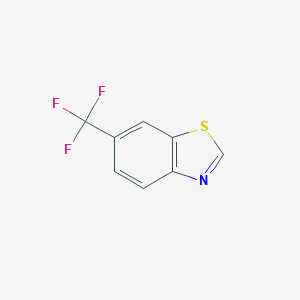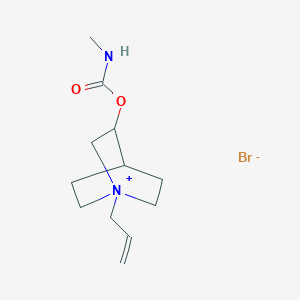
3-Carbamyl-N-allylquinuclidinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamyl-N-allylquinuclidinium, also known as CAQ, is a synthetic compound that has shown promising results in scientific research, particularly in the field of neuroscience.
作用機序
3-Carbamyl-N-allylquinuclidinium acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. By blocking the M2 receptor, this compound reduces the inhibitory effect of acetylcholine on the release of other neurotransmitters, such as dopamine and serotonin. This leads to an increase in the release of these neurotransmitters, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific experimental conditions and the target tissue or organ. In general, this compound has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in behavior and mood. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
実験室実験の利点と制限
One of the main advantages of 3-Carbamyl-N-allylquinuclidinium for lab experiments is its selectivity for the M2 muscarinic acetylcholine receptor. This allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in sufficient quantities for use in experiments.
One limitation of this compound is its potential toxicity, particularly at high concentrations. Additionally, the effects of this compound may be dependent on the specific experimental conditions, such as the concentration of this compound and the target tissue or organ.
将来の方向性
There are several potential future directions for the use of 3-Carbamyl-N-allylquinuclidinium in scientific research. One area of interest is the investigation of the role of the M2 muscarinic acetylcholine receptor in Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound may have potential therapeutic applications in the treatment of pain and inflammation. Finally, further studies are needed to determine the optimal experimental conditions for the use of this compound in various research applications.
合成法
The synthesis of 3-Carbamyl-N-allylquinuclidinium involves a series of chemical reactions that result in the formation of a quinuclidine ring system. The starting material for the synthesis is N-allylquinuclidine, which is reacted with cyanogen bromide to form the corresponding nitrile. The nitrile is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the corresponding acid chloride. Finally, the acid chloride is reacted with urea to form this compound.
科学的研究の応用
3-Carbamyl-N-allylquinuclidinium has been extensively studied for its potential use as a tool in neuroscience research. It has been shown to selectively block the M2 muscarinic acetylcholine receptor, which is involved in the regulation of acetylcholine release in the brain. This selective blocking action allows for the investigation of the role of the M2 receptor in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
147137-16-4 |
|---|---|
分子式 |
C12H21BrN2O2 |
分子量 |
305.21 g/mol |
IUPAC名 |
(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide |
InChI |
InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H |
InChIキー |
BXDQGQQKPNCSLK-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
正規SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
同義語 |
3,N-CAB 3-carbamyl-N-allylquinuclidinium 3-carbamyl-N-allylquinuclidinium bromide 3-carbamyl-N-allylquinuclidinium, (R)-isomer 3-carbamyl-N-allylquinuclidinium, (S)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
